molecular formula C15H22N4O2S B3729025 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide

Cat. No. B3729025
M. Wt: 322.4 g/mol
InChI Key: DBAAQJOJADCBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide, also known as DPA-714, is a compound that belongs to the family of acetamides. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in a variety of physiological and pathological processes. DPA-714 has attracted significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide is related to its ability to bind selectively to TSPO. TSPO is involved in a variety of physiological and pathological processes, including the regulation of cholesterol transport, apoptosis, and inflammation. By binding to TSPO, 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and cell death. In particular, 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha. It has also been shown to reduce oxidative stress and protect against cell death induced by various stimuli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide in lab experiments is its selectivity for TSPO. This allows researchers to study the role of TSPO in various biological processes with a high degree of specificity. However, one limitation of using 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide is its relatively low affinity for TSPO compared to other ligands. This can make it difficult to detect TSPO expression in certain tissues or under certain conditions.

Future Directions

There are several potential future directions for research on 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide. One area of interest is the development of new imaging techniques that can detect TSPO expression with greater sensitivity and specificity. Another area of interest is the development of new therapeutic approaches that target TSPO in a variety of diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to better understand the role of TSPO in various physiological and pathological processes, and to identify new ligands that can modulate TSPO activity with greater potency and selectivity.

Scientific Research Applications

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide has been used in a variety of scientific research applications, including the study of neuroinflammation, neurodegeneration, and cancer. In particular, 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide has been shown to be a useful tool for imaging TSPO expression in vivo using positron emission tomography (PET). This has led to the development of new diagnostic and therapeutic approaches for a variety of diseases.

properties

IUPAC Name

2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-4-7-19(8-5-2)13(20)10-22-15-17-12(6-3)11(9-16)14(21)18-15/h4-8,10H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAAQJOJADCBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CSC1=NC(=C(C(=O)N1)C#N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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